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Compound of Interest

Compound Name: H2N-PEG2-CH2COOtBu

Cat. No.: B2730045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
H2N-PEG2-CH2COOtBu, chemically known as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate,

is a heterobifunctional linker molecule increasingly utilized in advanced biochemical and

pharmaceutical research. Its structure, featuring a primary amine, a flexible di-ethylene glycol

(PEG2) spacer, and a tert-butyl protected carboxylic acid, offers researchers a versatile tool for

sequential and controlled bioconjugation. This guide provides a comprehensive overview of its

applications, physicochemical properties, and detailed experimental protocols for its use, with a

primary focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties
H2N-PEG2-CH2COOtBu is a colorless to light yellow liquid at room temperature. Its key

properties are summarized in the table below. The presence of the PEG spacer enhances the

hydrophilicity and bioavailability of the molecules it is incorporated into.[1]
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Property Value Reference

CAS Number 1122484-77-8 [2][3]

Molecular Formula C10H21NO4 [3]

Molecular Weight 219.28 g/mol [3]

Appearance Colorless to light yellow liquid

Purity Typically ≥97.0%

Storage 4°C, protected from light

Solubility
Soluble in water, DMSO, DCM,

DMF

Core Applications in Research
The unique trifunctional nature of H2N-PEG2-CH2COOtBu makes it a valuable reagent in

several research areas:

PROTAC Synthesis: This is the most prominent application of H2N-PEG2-CH2COOtBu. It

serves as a flexible linker to connect a ligand that binds to a target protein of interest (POI)

and another ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker can

improve the solubility and cell permeability of the resulting PROTAC molecule.

Bioconjugation: The reactive primary amine allows for the covalent attachment of the linker

to proteins, peptides, or other biomolecules through amide bond formation. The protected

carboxylic acid can then be deprotected for subsequent conjugation to another molecule,

enabling the creation of complex bioconjugates.

Drug Delivery Systems: H2N-PEG2-CH2COOtBu can be used to functionalize

nanoparticles, liposomes, or hydrogels. The PEG spacer can improve the stability and

circulation time of these delivery systems, while the terminal functional groups allow for the

attachment of targeting ligands or therapeutic payloads.

Chemical Synthesis: It serves as a versatile building block in organic synthesis, allowing for

the introduction of a protected carboxylic acid and an amine group connected by a
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hydrophilic spacer.

Experimental Protocols
The following protocols are representative examples of how H2N-PEG2-CH2COOtBu is used

in research.

Protocol 1: Amide Bond Formation with H2N-PEG2-
CH2COOtBu
This protocol describes the coupling of the primary amine of H2N-PEG2-CH2COOtBu to a

carboxylic acid on a molecule of interest (e.g., a POI ligand).

Materials:

H2N-PEG2-CH2COOtBu

Carboxylic acid-containing molecule of interest

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and

NHS (N-Hydroxysuccinimide)

Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Reaction vessel

Magnetic stirrer

Inert atmosphere (Nitrogen or Argon)

Procedure:

Dissolve the carboxylic acid-containing molecule of interest in the anhydrous solvent in the

reaction vessel under an inert atmosphere.
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Add the coupling agent(s) to the solution. If using EDC/NHS, add both reagents.

Add the base (DIPEA or TEA) to the reaction mixture. The amount of base is typically 1.5-2

equivalents relative to the carboxylic acid.

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Add H2N-PEG2-CH2COOtBu (typically 1-1.2 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored

by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass

Spectrometry).

Upon completion, the solvent is typically removed under reduced pressure. The crude

product is then purified by flash column chromatography or preparative HPLC (High-

Performance Liquid Chromatography).

Protocol 2: Deprotection of the Tert-Butyl Ester
This protocol describes the removal of the tert-butyl protecting group to reveal the free

carboxylic acid, which can then be used for further conjugation.

Materials:

The tert-butyl protected product from Protocol 1

Trifluoroacetic acid (TFA)

Anhydrous Dichloromethane (DCM)

Reaction vessel

Magnetic stirrer

Procedure:

Dissolve the tert-butyl protected compound in anhydrous DCM.

Add TFA to the solution. A common ratio is 1:1 TFA to DCM, but this can be varied.
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Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or

LC-MS.

Once the deprotection is complete, the solvent and excess TFA are removed under reduced

pressure. The crude product is often dried under high vacuum to remove residual TFA.

The resulting carboxylic acid can be used in the next step without further purification or can

be purified by HPLC if necessary.

Signaling Pathways and Experimental Workflows
The primary role of H2N-PEG2-CH2COOtBu in forming PROTACs is to facilitate the

degradation of a target protein via the ubiquitin-proteasome system.

PROTAC Mechanism of Action
A PROTAC synthesized using H2N-PEG2-CH2COOtBu functions by inducing the formation of

a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to

the ubiquitination of the target protein, marking it for degradation by the proteasome.
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Click to download full resolution via product page

Caption: The catalytic cycle of a PROTAC utilizing a linker such as H2N-PEG2-CH2COOtBu.

Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using H2N-PEG2-CH2COOtBu typically follows a multi-step

workflow.
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Start Materials:
- POI Ligand with COOH

- H2N-PEG2-CH2COOtBu
- E3 Ligase Ligand with Amine

Step 1: Amide Coupling
(POI Ligand + Linker)

Intermediate 1:
POI-Linker-COOtBu

Step 2: Deprotection
(Removal of tBu group)

Intermediate 2:
POI-Linker-COOH

Step 3: Amide Coupling
(Intermediate 2 + E3 Ligase Ligand)

Final PROTAC Molecule

Purification & Characterization
(HPLC, LC-MS, NMR)
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Caption: A typical workflow for the synthesis of a PROTAC using H2N-PEG2-CH2COOtBu.
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Conclusion
H2N-PEG2-CH2COOtBu is a highly valuable and versatile tool in modern chemical biology and

drug discovery. Its well-defined structure and dual reactivity provide a reliable platform for the

construction of complex biomolecules, most notably PROTACs. The protocols and workflows

outlined in this guide offer a foundation for researchers to effectively utilize this linker in their

own investigations, paving the way for new discoveries in targeted protein degradation and

beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tert-butyl 2-(2-aminoethoxy)acetate | C8H17NO3 | CID 17817576 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. H2N-PEG2-CH2COOtBu | 1122484-77-8 [chemicalbook.com]

3. file.medchemexpress.com [file.medchemexpress.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to H2N-PEG2-
CH2COOtBu in Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2730045#what-is-h2n-peg2-ch2cootbu-used-for-in-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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